molecular formula C17H18N2O3 B2782131 ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate CAS No. 1164564-69-5

ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No.: B2782131
CAS No.: 1164564-69-5
M. Wt: 298.342
InChI Key: RZWWUFUOJHRDBP-CMDGGOBGSA-N
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Description

Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate is a chemical compound with the molecular formula C17H18N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate typically involves the reaction of 4-methylstyryl derivatives with pyridazine intermediates. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions. The process may also involve steps such as esterification and cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate
  • Ethyl 2-[3-(4-chlorostyryl)-6-oxo-1(6H)-pyridazinyl]acetate
  • Ethyl 2-[3-(4-fluorostyryl)-6-oxo-1(6H)-pyridazinyl]acetate

Uniqueness

Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate is unique due to its specific structural features, such as the presence of the 4-methylstyryl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-17(21)12-19-16(20)11-10-15(18-19)9-8-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWWUFUOJHRDBP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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